

# Investigating the Selectivity Profile of GSK2256098: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK2256098	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **GSK2256098**, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the inhibitor's target engagement and potential off-target effects, facilitating informed decisions in preclinical and clinical research.

## Introduction

GSK2256098 is a reversible, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival.[1][2] Dysregulation of FAK signaling is implicated in the progression of various solid tumors, making it an attractive target for cancer therapy. A critical aspect of any targeted therapy is its selectivity, as off-target activities can lead to unforeseen side effects and reduced therapeutic efficacy. This document summarizes the key quantitative data defining the selectivity of GSK2256098, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental pathways.

## **Selectivity Profile of GSK2256098**

**GSK2256098** has demonstrated high potency and selectivity for FAK in a variety of preclinical studies. The inhibitor exhibits a potent enzymatic inhibitory activity with an apparent



dissociation constant (Ki) of 0.4 nM and a half-maximal inhibitory concentration (IC50) of 1.5 nM.[1][2]

To assess its broader kinase selectivity, **GSK2256098** was evaluated against a panel of 261 kinases using the Millipore KinaseProfiler™ service. In this extensive screen, FAK was the only kinase to be significantly inhibited by more than 50%.[3] This highlights the remarkable specificity of **GSK2256098** for its intended target.

Furthermore, **GSK2256098** displays a high degree of selectivity over the closest related family member, Proline-rich tyrosine kinase 2 (Pyk2), with an approximate 1000-fold greater potency for FAK.[2][3] In cellular assays, **GSK2256098** effectively inhibits FAK autophosphorylation at its Tyr397 site, a key step in its activation, with IC50 values in the low nanomolar range across various cancer cell lines.[1][4]

Table 1: In Vitro and Cellular Inhibition Data for GSK2256098

Target/Assay	Parameter	Value (nM)	Cell Line/System
FAK (enzymatic)	Ki	0.4	-
FAK (enzymatic)	IC50	1.5	-
FAK (cellular pY397)	IC50	8.5	U87MG (Glioblastoma)
FAK (cellular pY397)	IC50	12	A549 (Lung Carcinoma)
FAK (cellular pY397)	IC50	15	OVCAR8 (Ovarian Carcinoma)
Pyk2	Selectivity Ratio	~1000-fold vs FAK	-

## **FAK Signaling Pathway and Mechanism of Inhibition**

FAK is a central node in integrin-mediated signaling pathways. Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family



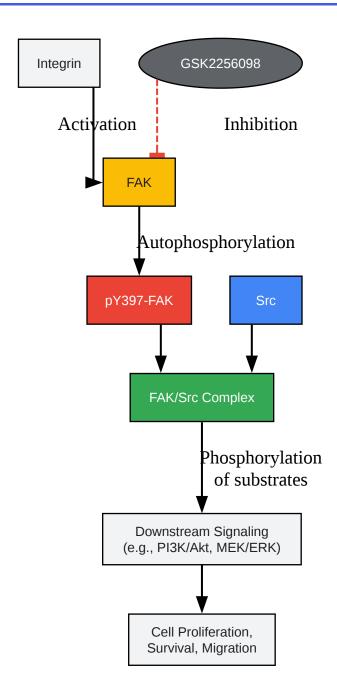




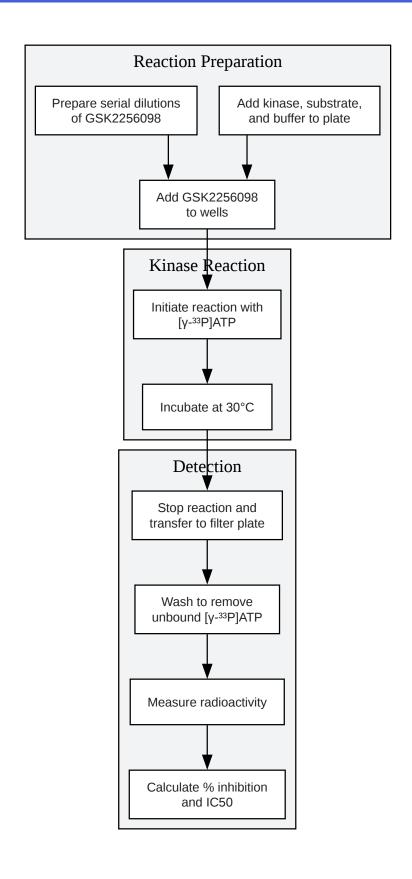
kinases, leading to the formation of a dual kinase complex. This complex then phosphorylates a number of downstream targets, including paxillin and p130Cas, activating signaling cascades such as the PI3K-Akt and Ras-MEK-ERK pathways, which promote cell survival, proliferation, and migration.

**GSK2256098**, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the FAK kinase domain, preventing the transfer of phosphate from ATP to its substrates. This directly inhibits the autophosphorylation of FAK at Y397, thereby blocking the recruitment of Src and the subsequent activation of downstream pro-survival and pro-proliferative signaling pathways.









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- To cite this document: BenchChem. [Investigating the Selectivity Profile of GSK2256098: A
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